molecular formula C9H12N2O2 B12307959 2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde

2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde

Cat. No.: B12307959
M. Wt: 180.20 g/mol
InChI Key: RUTFIYQYMWCDQV-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C9H12N2O2. It is a derivative of pyrazole and oxolane, featuring a pyrazole ring substituted with a methyl group and an oxolane ring with an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-methyl-1H-pyrazole with an oxolane derivative, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 2-(1-Methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid
  • 4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde

Uniqueness

2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde is unique due to the presence of both a pyrazole and an oxolane ring, along with an aldehyde functional group. This combination of structural features imparts distinct reactivity and potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)oxolane-3-carbaldehyde

InChI

InChI=1S/C9H12N2O2/c1-11-5-8(4-10-11)9-7(6-12)2-3-13-9/h4-7,9H,2-3H2,1H3

InChI Key

RUTFIYQYMWCDQV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2C(CCO2)C=O

Origin of Product

United States

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